molecular formula C23H26N2O3 B2744027 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 877647-90-0

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2744027
CAS No.: 877647-90-0
M. Wt: 378.472
InChI Key: HHSAXWSTWZZCNQ-UHFFFAOYSA-N
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Description

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenyl group and a chromen-2-one core with dimethyl substitutions at positions 5 and 7. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, a structural motif found in this compound, are used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the physiological state of the cells.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives , it can be inferred that multiple pathways could potentially be affected, leading to various downstream effects.

Pharmacokinetics

The presence of the piperazine ring in the compound is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties, which could impact its bioavailability.

Result of Action

Some piperazine derivatives have exhibited good antibacterial and antifungal activity , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a piperazine ring substituted with a 4-methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAXWSTWZZCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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